Ethyl 2-(4-bromo-2-methoxyphenyl)acetate
Overview
Description
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3. It is a white to yellow solid at room temperature and is known for its applications in various chemical reactions and research fields .
Mechanism of Action
Target of Action
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding or electrophilic substitution . The presence of a methoxy group may also influence its interaction with targets, potentially through hydrogen bonding or dipole-dipole interactions.
Biochemical Pathways
Brominated compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bromine and methoxy groups may also affect its metabolism and excretion .
Result of Action
Brominated compounds often exhibit a wide range of biological activities, and the presence of a methoxy group may also confer certain pharmacological properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a white to yellow solid at room temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(4-bromo-2-methoxyphenyl)acetate are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The bromine atom in the compound could potentially form halogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
Brominated compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound could interact with biomolecules through halogen bonding, potentially inhibiting or activating enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-2-methoxyphenyl)acetate typically involves the esterification of 4-bromo-2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of ethyl 2-(4-iodo-2-methoxyphenyl)acetate.
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-(4-bromo-2-methoxyphenyl)ethanol.
Scientific Research Applications
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Ethyl 2-(4-fluoro-2-methoxyphenyl)acetate
Uniqueness
Ethyl 2-(4-bromo-2-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(12)7-10(8)14-2/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVGLLSTNDUJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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